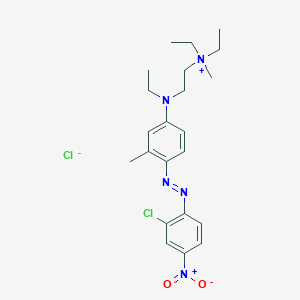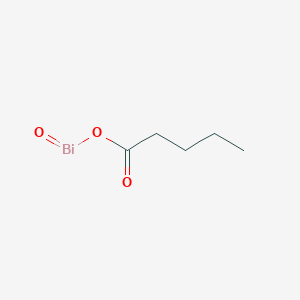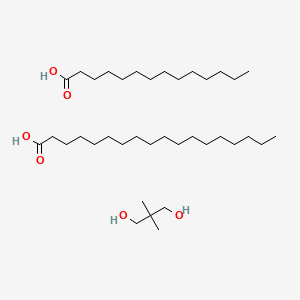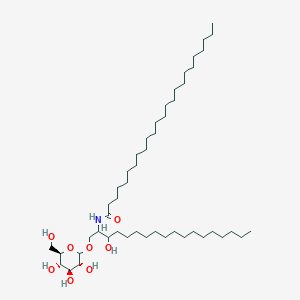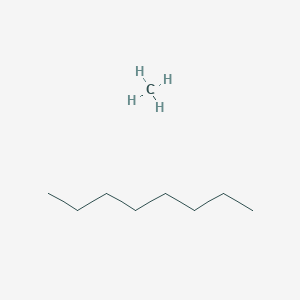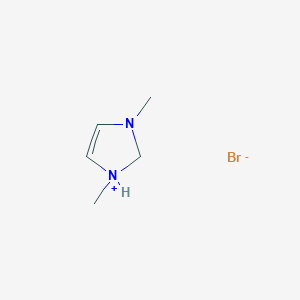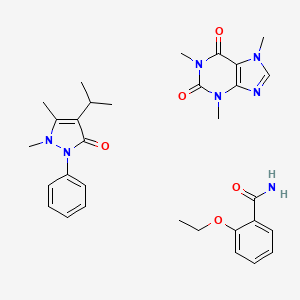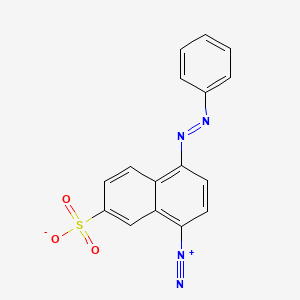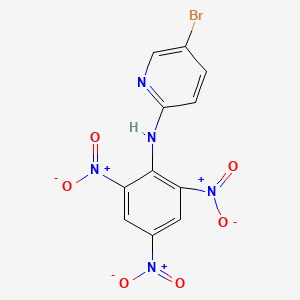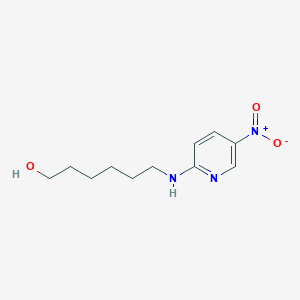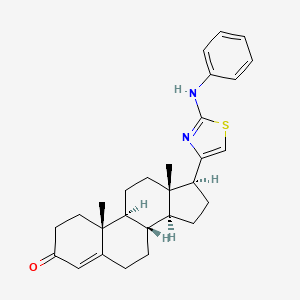
(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide is an organic compound with the molecular formula C24H20N2O8S4 It is known for its unique structure, which includes two phenylsulfonyl groups attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide typically involves the reaction of biphenyl-4,4’-disulfonyl chloride with aniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Biphenyl-4,4’-disulfonyl chloride and aniline.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The biphenyl-4,4’-disulfonyl chloride is added to a solution of aniline and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
化学反应分析
Types of Reactions
N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The phenylsulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonamide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of new sulfonamide derivatives, while oxidation and reduction can result in changes to the sulfonyl groups or the biphenyl core.
科学研究应用
N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The biphenyl core provides structural stability and can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
N,N’-Bis-(phenylsulfonyl)benzene-1,4-disulfonamide: Similar structure but with a benzene core instead of biphenyl.
N,N’-Bis-(phenylsulfonyl)naphthalene-2,6-disulfonamide: Contains a naphthalene core, offering different chemical properties.
N,N’-Bis-(phenylsulfonyl)anthracene-9,10-disulfonamide: Features an anthracene core, which can influence its reactivity and applications.
Uniqueness
N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide is unique due to its biphenyl core, which provides a rigid and planar structure. This rigidity can enhance its binding affinity to certain molecular targets and improve its stability in various chemical and biological environments. Additionally, the presence of two phenylsulfonyl groups allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
7218-46-4 |
|---|---|
分子式 |
C24H20N2O8S4 |
分子量 |
592.7 g/mol |
IUPAC 名称 |
N-(benzenesulfonyl)-4-[4-(benzenesulfonylsulfamoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H20N2O8S4/c27-35(28,21-7-3-1-4-8-21)25-37(31,32)23-15-11-19(12-16-23)20-13-17-24(18-14-20)38(33,34)26-36(29,30)22-9-5-2-6-10-22/h1-18,25-26H |
InChI 键 |
IISDMBNJXWPOIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


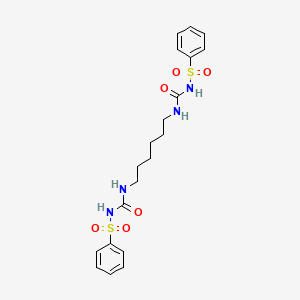
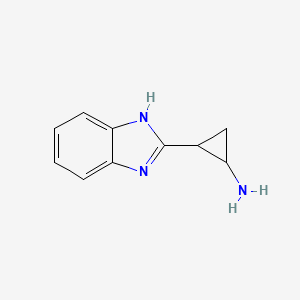
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)
